molecular formula C20H40O2 B029559 Ethyl stearate CAS No. 111-61-5

Ethyl stearate

Cat. No.: B029559
CAS No.: 111-61-5
M. Wt: 312.5 g/mol
InChI Key: MVLVMROFTAUDAG-UHFFFAOYSA-N
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Description

Ethyl stearate (C₂₀H₄₀O₂), a long-chain fatty acid ethyl ester (FAEE), is synthesized via esterification of stearic acid (C₁₈:0) with ethanol. It is characterized by a melting point of 33–35°C and a molecular weight of 312.53 g/mol . Industrially, this compound is utilized in biodiesel production, cosmetics, pharmaceuticals, and food stabilization due to its surfactant properties and role as a solubility modifier . Recent studies also highlight its bioactivity in plant extracts, showing antifungal and allelopathic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl stearate is typically synthesized through the esterification of stearic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester bond. The reaction can be represented as follows:

C18H36O2 (stearic acid) + C2H6O (ethanol) → C20H40O2 (ethyl stearate) + H2O (water)\text{C18H36O2 (stearic acid) + C2H6O (ethanol) → C20H40O2 (this compound) + H2O (water)} C18H36O2 (stearic acid) + C2H6O (ethanol) → C20H40O2 (ethyl stearate) + H2O (water)

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of stearic acid with ethanol under controlled conditions. The process involves the use of a catalyst, typically sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl stearate undergoes several types of chemical reactions, including hydrolysis, hydrogenation, and transesterification.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed in the presence of an acid or base to yield stearic acid and ethanol.

    Hydrogenation: this compound can be hydrogenated to produce stearyl alcohol (octadecan-1-ol).

    Transesterification: this compound can undergo transesterification with other alcohols to form different esters.

Major Products Formed:

    Hydrolysis: Stearic acid and ethanol

    Hydrogenation: Stearyl alcohol (octadecan-1-ol)

    Transesterification: Various esters depending on the alcohol used

Scientific Research Applications

Scientific Research Applications

1.1 Catalytic Hydrogenation

Recent studies have highlighted the application of ethyl stearate in catalytic hydrogenation processes. A notable research project demonstrated the use of nanosized ruthenium (Ru) supported on tungstated zirconia for the hydrogenation of this compound to produce 1-octadecanol (C18OH). This process was optimized under specific conditions (175 °C and 40 bar hydrogen pressure), showcasing high activity and selectivity towards fatty alcohol production. The study illustrated the synergistic effects between Ru and tungsten species, enhancing catalytic performance significantly .

1.2 Food Industry Innovations

This compound is being explored as a modified fat alternative in the confectionery industry. Its properties allow for the reduction of saturated fatty acids in food products, addressing health concerns associated with trans fats. Research indicates that this compound can serve as a substitute for cocoa butter, providing similar physical and chemical characteristics necessary for confectionery applications. This innovation could potentially lead to healthier food formulations while maintaining desirable texture and melting properties .

Material Science Applications

2.1 Surface Modification

This compound has been utilized in surface modification techniques, particularly in enhancing the properties of solid surfaces and nanoparticles. For instance, the integration of this compound into polymer matrices has shown promise in improving hydrophobicity and reducing friction on surfaces, which is beneficial in various industrial applications .

2.2 Biocompatibility Studies

The biocompatibility of this compound has been assessed in various studies, indicating its potential use in biomedical applications such as drug delivery systems and tissue engineering scaffolds. Its compatibility with biological systems makes it a candidate for further exploration in pharmaceutical formulations .

Summary of Key Findings

The following table summarizes the key applications of this compound across different fields:

Application Area Description Key Findings
Catalytic Hydrogenation Production of fatty alcohols from this compound using Ru catalystsHigh selectivity towards C18OH; synergistic effects enhance catalytic activity .
Food Industry Modified fat alternative to reduce saturated fats in confectionery productsComparable properties to cocoa butter; potential health benefits by reducing trans fats .
Material Science Surface modification for improved hydrophobicity and reduced frictionEnhances performance characteristics of materials used in various industrial applications .
Biocompatibility Studies Evaluation of this compound for biomedical applicationsShows promise for use in drug delivery systems and tissue engineering due to biocompatibility .

Mechanism of Action

The mechanism of action of ethyl stearate primarily involves its hydrolysis to stearic acid and ethanol. In biological systems, this hydrolysis is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The stearic acid produced can then participate in various metabolic pathways, including beta-oxidation and lipid biosynthesis .

Comparison with Similar Compounds

Key Findings :

  • Ethyl stearate requires moderate temperatures (80°C) but longer reaction times (240 min) compared to methyl or amyl stearates.
  • Catalyst usage (6% wt) is lower than propyl or butyl stearates, likely due to ethanol’s higher reactivity than longer alcohols .

Functional Differences:

  • Low-Temperature Fluidity : this compound exhibits intermediate fluidity between methyl (more fluid) and butyl stearates (less fluid), making it suitable for lubricants and biodiesel additives .
  • Surfactant Performance : this compound-derived sucrose esters show a critical micelle concentration (CMC) of 2.228 × 10⁻⁴ mol/L, outperforming mthis compound in emulsification .

Ethyl Esters of Other Fatty Acids

This compound is often compared to ethyl palmitate (C₁₆:0), ethyl oleate (C₁₈:1), and ethyl myristate (C₁₄:0) in terms of molecular weight, thermal stability, and applications.

Table 2: Comparative Properties of Ethyl Esters

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications Thermal Stability (Biodiesel)
This compound 312.53 33–35 Biodiesel, food stabilization, antifungals Dominates at >370°C
Ethyl palmitate 284.48 24–26 Aroma compounds, biofuels High contribution to HHV
Ethyl oleate 310.52 -32 Pharmaceuticals, lubricants Degrades above 360°C
Ethyl myristate 256.43 12–14 Cosmetics, detergents Moderate stability

Key Findings :

  • Biodiesel Performance : this compound’s high molecular weight (304.22–306.41 g/mol) enhances biodiesel’s calorific value but may increase viscosity .
  • Food and Beverage Stability : In brandies, this compound decreases by 70–98% during cold stabilization, more than ethyl myristate (11–87%), due to lower solubility .
  • Bioactivity : this compound shows weaker allelopathic inhibition (4.19% concentration, 5.82% inhibition rate) compared to ethyl palmitate (11.77% concentration, 13.19% inhibition) in plant extracts .

Functional and Industrial Comparisons

  • Dielectric Properties : this compound exhibits a relaxation dispersion below 0°C, similar to vinyl stearate, but with reduced polarization upon annealing, indicating metastable crystal structures .
  • Analytical Detection : In GC-MS, this compound elutes at 34.3 min, later than ethyl palmitate (32 min), aiding in chromatographic differentiation .
  • Pharmaceutical Relevance : this compound is excluded from quality markers in traditional medicines due to industrial accessibility, unlike rare compounds like ergotamine .

Biological Activity

Ethyl stearate, a long-chain fatty acid ethyl ester, is derived from stearic acid and ethanol. It is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and food technology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the chemical formula C20H40O2C_{20}H_{40}O_2 and is classified as an octadecanoate ester. Its structure consists of a long hydrocarbon chain with an ester functional group, which contributes to its unique properties such as solubility and melting point. The compound is typically solid at room temperature, with a melting point around 30°C, making it suitable for various applications.

Mechanisms of Biological Activity

1. Antioxidant Properties:
this compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is significant in preventing cellular damage in various biological systems.

2. Immunomodulatory Effects:
Studies have shown that this compound can influence immune responses. It has been reported to cause a blockade of the reticuloendothelial system (RES), leading to acute splenic necrosis in animal models. This effect may be attributed to the compound's interaction with immune cells, altering their function and survival rates .

3. Influence on Lipid Metabolism:
this compound plays a role in lipid metabolism. It has been studied for its potential as a fat substitute in food products, offering a modified fat alternative that can reduce harmful trans fatty acids while maintaining desirable physical properties .

Case Studies

  • Immunological Studies:
    • A study demonstrated that this compound could induce RES blockade in mice, resulting in significant alterations in erythrocyte survival rates. The T-half survival of human erythrocytes was prolonged significantly when treated with this compound combined with cobra venom factor (CVF), indicating its potential in enhancing blood cell longevity .
  • Food Technology Applications:
    • This compound has been evaluated as a viable alternative to cocoa butter in confectionery products. Research indicated that it possesses similar physical and chemical properties to cocoa butter, making it suitable for use in low-trans-fat formulations .
  • Catalytic Hydrogenation Studies:
    • Recent studies have explored the catalytic hydrogenation of this compound to produce 1-octadecanol using nanosized catalysts. The findings revealed that the presence of tungsten significantly enhances the catalytic activity and selectivity towards fatty alcohol production . This process illustrates the compound's utility beyond biological applications into industrial chemistry.

Data Table: Summary of Biological Activities of this compound

Activity Description Source
AntioxidantProtects cells from oxidative stressGeneral literature
ImmunomodulatoryInduces RES blockade; affects erythrocyte survivalConnecticut Medicine Study
Lipid MetabolismActs as a fat substitute; reduces trans fatty acidsFood Technology Research
Catalytic ActivityUsed in hydrogenation reactions to produce fatty alcoholsCatalytic Study Findings

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl stearate via acid-catalyzed esterification?

  • Methodological Answer : this compound can be synthesized via esterification of stearic acid with ethanol using ionic liquid catalysts. Optimal conditions include a reaction temperature of 80°C, a molar ratio of 9:1 (ethanol:stearic acid), 6% catalyst loading, and a reaction time of 240 minutes, achieving a conversion rate of 97.33%. Kinetic studies confirm a second-order reaction with an activation energy of 47.078 kJ/mol .

Q. How can gas chromatography (GC) be optimized to quantify this compound in complex mixtures?

  • Methodological Answer : Use a polyethylene glycol capillary column (HP-INNOWAX, 0.25 mm × 30 m) with programmed temperature settings: initial 178°C for 2 min, ramp to 240°C at 3.3°C/min, and hold for 2.5 min. This method resolves this compound from co-eluting esters (e.g., ethyl palmitate, oleate) with linearity (r > 0.9999) and repeatability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use general ventilation, eye/face protection, and nitrile gloves. Avoid dust formation (explosion risk) and store in airtight containers. Post-handling, wash skin with pH-neutral detergent and avoid contamination of water systems. Emergency measures include fresh air exposure for inhalation and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How do metastable crystal structures influence dielectric properties of this compound?

  • Methodological Answer : Dielectric dispersion in this compound (ε′ = 3.0 at 104°F) is sensitive to crystallization methods. Rapid freezing increases polarization, while acetone-crystallized samples show reduced dispersion. Annealing at 20°C below freezing points gradually decreases polarization, linked to metastable crystal reorganization. Frequency-dependent measurements (100–50,000 Hz) reveal relaxation below 0°C .

Q. What models predict crystallization behavior of this compound in biodiesel mixtures?

  • Methodological Answer : The Predictive UNIQUAC model and ideal solution theory both accurately describe melting points in this compound mixtures with unsaturated esters (e.g., ethyl oleate). Differential scanning calorimetry (DSC) data validate these models, showing eutectic behavior and phase diagrams critical for biodiesel low-temperature performance .

Q. How does this compound enhance synaptic plasticity in Parkinson’s disease (PD) models?

  • Methodological Answer : Co-transplantation of this compound with neural stem cells (NSCs) in PD rats upregulates MMP9 via the Drd1-ERK-AP-1 pathway, improving dopamine levels and motor function. Behavioral assays (apomorphine-induced rotation) and molecular techniques (qRT-PCR, Western blot) confirm restored TH protein and striatal dopamine .

Q. Why do this compound/ethanol mixtures exhibit viscosity plateaus during crystallization?

  • Methodological Answer : At 10 wt% this compound in ethanol, optical microscopy reveals micron-sized crystallites, while dynamic light scattering detects small aggregates (~7 monomers). Rheology shows viscosity plateaus at 40°C due to crystal nucleation, validated by femtosecond optical Kerr effect spectroscopy tracking low-frequency molecular motions .

Q. How do fatty acid ethyl esters (FAEEs) like this compound serve as biomarkers for chronic alcohol abuse?

  • Methodological Answer : this compound, alongside ethyl myristate, palmitate, and oleate, accumulates in hair and blood via esterification. GC-MS detects FAEEs with high sensitivity; concurrent presence of all four esters indicates severe alcohol abuse. Forensic validation involves correlating FAEE concentrations with clinical consumption patterns .

Q. Data Contradiction & Analysis

Q. How to resolve discrepancies in dielectric constant measurements of this compound?

  • Methodological Answer : Variations in dielectric constants (e.g., ε′ = 2.5–3.0 across 25–167°C) arise from temperature-dependent molecular alignment and metastable states. Standardize sample preparation (e.g., slow cooling vs. rapid freezing) and validate with frequency-sweep dielectric spectroscopy to isolate relaxation mechanisms .

Q. Why do predictive models for biodiesel crystallization diverge from experimental data?

  • Methodological Answer : Ideal solution models assume no molecular interactions, while Predictive UNIQUAC accounts for activity coefficients. For this compound mixtures, both models align with DSC data, but deviations occur in multicomponent systems due to non-ideal interactions, requiring empirical adjustments .

Properties

IUPAC Name

ethyl octadecanoate
Source PubChem
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InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3
Source PubChem
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InChI Key

MVLVMROFTAUDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC
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Molecular Formula

C20H40O2
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DSSTOX Substance ID

DTXSID5059406
Record name Ethyl stearate
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Molecular Weight

312.5 g/mol
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Physical Description

Solid, Colourless, odourless mass
Record name Ethyl stearate
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Boiling Point

213.00 to 215.00 °C. @ 15.00 mm Hg
Record name Ethyl stearate
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Solubility

Soluble in ethanol and oils, insoluble in water
Record name Ethyl octadecanoate
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Density

0.880-0.900
Record name Ethyl octadecanoate
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CAS No.

111-61-5
Record name Ethyl stearate
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Record name Ethyl stearate
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Melting Point

33.4 °C
Record name Ethyl stearate
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Synthesis routes and methods

Procedure details

Using the procedure described in Example 1 and substituting therein 20 g. of ethyl oleate for the palmitic acid and employing 5 g. of catalyst and adjusting the deuterium flow rate to 150 ml./minute, there is obtained after 17 days of exchange a 50% yield of ethyl stearate of 99 atom % D.
[Compound]
Name
99
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
deuterium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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